molecular formula C9H13N3O5S B130141 4-Guanidinobenzoic Acid Methanesulfonate CAS No. 148720-07-4

4-Guanidinobenzoic Acid Methanesulfonate

Cat. No. B130141
M. Wt: 275.28 g/mol
InChI Key: NGBBXMQQIAFCGF-UHFFFAOYSA-N
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Description

4-Guanidinobenzoic acid methanesulfonate is not directly studied in the provided papers; however, the papers do provide insights into related compounds and their interactions. Guanidinium methanesulfonate (GMS) is a compound that features prominently in the research, which shares the guanidinium cation and methanesulfonate anion with the compound of interest. GMS is known for its supramolecular structure, which is characterized by two-dimensional hydrogen-bonded bilayered motifs under ambient conditions . This structure is indicative of the strong hydrogen bonding capabilities of the guanidinium ion, which could be relevant to the behavior of 4-guanidinobenzoic acid methanesulfonate as well.

Synthesis Analysis

The synthesis of 4-guanidinobenzoic acid methanesulfonate is not explicitly detailed in the provided papers. However, the papers do discuss the interaction of guanidinium ions with methanesulfonic acid (MSA), which could be a precursor to the synthesis of related compounds. In particular, the study of amine-enhanced MSA-driven nucleation suggests that guanidino-containing compounds can strongly enhance nucleation with MSA . This information could be useful in understanding the synthesis of guanidinobenzoic acid derivatives by considering the reactivity of guanidino groups with methanesulfonate.

Molecular Structure Analysis

The molecular structure of guanidinium methanesulfonate has been studied under high pressure, revealing two phase transitions that involve rearrangements of hydrogen-bonded networks and local distortions of methyl groups . These transitions result in symmetry transformations that affect the crystal structure. Although 4-guanidinobenzoic acid methanesulfonate was not the subject of these studies, the behavior of GMS under pressure provides insights into the potential structural dynamics of similar compounds.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-guanidinobenzoic acid methanesulfonate. However, the interaction of guanidinium ions with MSA is highlighted, with guanidinium being identified as a strong enhancer for MSA-driven nucleation . This suggests that guanidinium-containing compounds, such as 4-guanidinobenzoic acid methanesulfonate, may participate in similar chemical processes, particularly in atmospheric or solution-based reactions where nucleation is relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-guanidinobenzoic acid methanesulfonate are not directly reported in the papers. Nonetheless, the study of the interaction of helium atoms with the surface of guanidinium methanesulfonate provides some context . The determination of bound state levels and the estimation of the well depth for the interaction potential between helium and the surface of GMS suggest that the surface properties of guanidinium-containing crystals are significant. These properties could influence the behavior of 4-guanidinobenzoic acid methanesulfonate in various environments, including its potential applications in materials science or catalysis.

Scientific Research Applications

Enzyme Inhibition

4-Guanidinobenzoic Acid Methanesulfonate exhibits notable enzyme inhibition properties. A study by Nochi et al. (1989) found that it inhibits enzymes like trypsin, thrombin, and kallikrein, particularly showing potent inhibitory activity towards trypsin. The inhibitor efficiently produces a stable acyl-enzyme, particularly effective in the case of trypsin, explaining its transient inhibitory action (Nochi et al., 1989).

Synthesis of Selective Inhibitors

Weichert et al. (1997) described the synthesis of cariporide mesilate and HOE 694 using 4-Guanidinobenzoic Acid Methanesulfonate. These compounds, particularly cariporide mesilate, are investigated for their roles as protective drugs in cardiac ischemia and reperfusion states, while HOE 694 is utilized in physiological and pharmacological research, specifically for Na+/H+ exchange (NHE) inhibition (Weichert et al., 1997).

Application in Drug Synthesis

Che Bao-quan et al. (2007) discussed the synthesis of Nafamostat Mesilate, an anti-pancreatitis drug, from 4-Guanidinobenzoic Acid Methanesulfonate. This synthesis demonstrates its utility in producing clinically significant drugs (Che Bao-quan et al., 2007).

Material Science Applications

In material science, Su and Hong (2001) utilized methanesulfonic acid, which is related to 4-Guanidinobenzoic Acid Methanesulfonate, in preparing blends of polyaniline and poly(4-vinyl pyridine). They revealed unique morphologies in these blends, demonstrating the compound's relevance in materials research (Su & Hong, 2001).

Protease Inhibition and Therapeutic Effects

Yoshikawa et al. (1990) studied ONO-3307, a synthetic protease inhibitor containing 4-Guanidinobenzoic Acid Methanesulfonate. They found it effective against disseminated intravascular coagulation (DIC) in rats, highlighting its potential in therapeutic applications (Yoshikawa et al., 1990).

Environmental Science Applications

In environmental science, Liu et al. (2022) examined the role of atmospheric amines in enhancing methanesulfonic acid (MSA)-driven nucleation, a process related to 4-Guanidinobenzoic Acid Methanesulfonate. This study provides insights into atmospheric processes and environmental interactions (Liu et al., 2022).

Safety And Hazards

4-Guanidinobenzoic Acid Methanesulfonate may cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

properties

IUPAC Name

4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBBXMQQIAFCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659913
Record name 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Guanidinobenzoic Acid Methanesulfonate

CAS RN

148720-07-4
Record name 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Guanidinobenzoic Acid Methanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Guanidinobenzoic Acid Methanesulfonate
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Citations

For This Compound
2
Citations
Y Yan, J Yang, D Xiao, J Yin, M Song, Y Xu, L Zhao… - Antiviral research, 2022 - Elsevier
Epidemics caused by flaviviruses occur globally; however, no antiviral drugs treating flaviviruses infections have yet been developed. Nafamostat (NM) is a protease inhibitor approved …
Number of citations: 8 www.sciencedirect.com
上床周, 黒川清 - jstage.jst.go.jp
… 目的:NM及 びその代謝産物である6-amidino-2-naphthol(Alb,4-guanidinobenzoic acid methanesulfonate(GB) のCCDのK輸 送に対する影響 について検討 した. 方法:家 兎腎CCDを 灌流 し,経…
Number of citations: 3 www.jstage.jst.go.jp

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